molecular formula C15H20BrN2O9P B13113042 (((2R,3S,5R)-5-(5-((E)-2-Bromo-vinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy}-hydroxy-phosphoryl)-acetic acid ethyl ester CAS No. 115365-28-1

(((2R,3S,5R)-5-(5-((E)-2-Bromo-vinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy}-hydroxy-phosphoryl)-acetic acid ethyl ester

Cat. No.: B13113042
CAS No.: 115365-28-1
M. Wt: 483.20 g/mol
InChI Key: SIXOXIOGMQQRCD-OYGSNPQQSA-N
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Description

The compound “(((2R,3S,5R)-5-(5-((E)-2-Bromo-vinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy}-hydroxy-phosphoryl)-acetic acid ethyl ester” is a complex organic molecule. It features a pyrimidine ring, a bromovinyl group, and a phosphorylated acetic acid ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromovinyl group: This step might involve a halogenation reaction followed by a vinylation process.

    Attachment of the tetrahydrofuran ring: This could be done through a glycosylation reaction.

    Esterification: The final step involves the esterification of the acetic acid moiety.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening methods to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.

    Substitution: The bromovinyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antiviral or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used as an anticancer agent.

    Cytarabine: A nucleoside analog used in chemotherapy.

    Gemcitabine: Another nucleoside analog with antiviral and anticancer properties.

Uniqueness

The unique combination of functional groups in “(((2R,3S,5R)-5-(5-((E)-2-Bromo-vinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy}-hydroxy-phosphoryl)-acetic acid ethyl ester” might confer distinct biological activities or chemical reactivity compared to these similar compounds.

Properties

CAS No.

115365-28-1

Molecular Formula

C15H20BrN2O9P

Molecular Weight

483.20 g/mol

IUPAC Name

[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-(2-ethoxy-2-oxoethyl)phosphinic acid

InChI

InChI=1S/C15H20BrN2O9P/c1-2-25-13(20)8-28(23,24)26-7-11-10(19)5-12(27-11)18-6-9(3-4-16)14(21)17-15(18)22/h3-4,6,10-12,19H,2,5,7-8H2,1H3,(H,23,24)(H,17,21,22)/b4-3+/t10-,11+,12+/m0/s1

InChI Key

SIXOXIOGMQQRCD-OYGSNPQQSA-N

Isomeric SMILES

CCOC(=O)CP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)/C=C/Br)O

Canonical SMILES

CCOC(=O)CP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=CBr)O

Origin of Product

United States

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